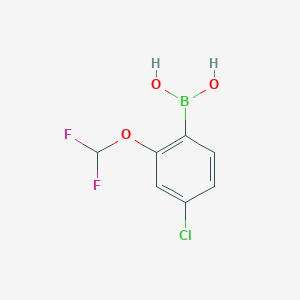amine CAS No. 1369042-49-8](/img/structure/B15297661.png)
[(5-bromo-1H-indol-3-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-1H-indol-3-yl)methylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features a bromine atom at the 5-position of the indole ring and a methylamine group attached to the 3-position via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the reaction of the brominated indole with formaldehyde and methylamine to introduce the methylamine group .
Industrial Production Methods
Industrial production of indole derivatives, including (5-bromo-1H-indol-3-yl)methylamine, often involves large-scale Fischer indole synthesis followed by bromination and amination steps. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(5-bromo-1H-indol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the indole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: De-brominated indole or reduced indole ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
(5-bromo-1H-indol-3-yl)methylamine is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives and natural product analogs .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Medicine
The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting various diseases such as cancer and infectious diseases .
Industry
In the industrial sector, (5-bromo-1H-indol-3-yl)methylamine is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (5-bromo-1H-indol-3-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to biological receptors, influencing pathways involved in cell signaling and gene expression . The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-bromoindole: Lacks the methylamine group but shares the brominated indole core.
3-methylindole: Similar structure but without the bromine atom.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group at the 3-position.
Uniqueness
(5-bromo-1H-indol-3-yl)methylamine is unique due to the presence of both the bromine atom and the methylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
1369042-49-8 |
|---|---|
Fórmula molecular |
C10H11BrN2 |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
1-(5-bromo-1H-indol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11BrN2/c1-12-5-7-6-13-10-3-2-8(11)4-9(7)10/h2-4,6,12-13H,5H2,1H3 |
Clave InChI |
AWFFYVDXYDLPHD-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CNC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



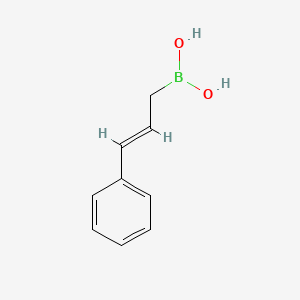

![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
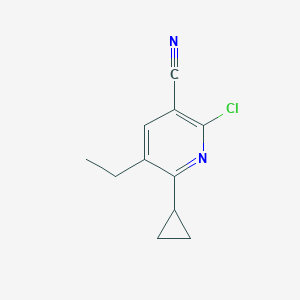
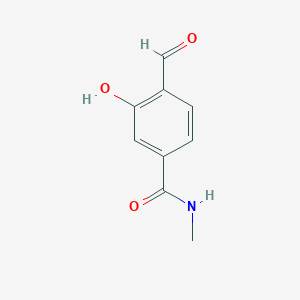
![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
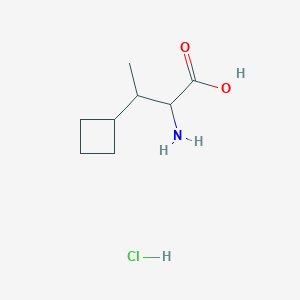
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)
![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
